

Comparative analysis of the spectroscopic data of pyrimidine derivatives

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Compound of Interest

Compound Name: *2-Ethyl-4,6-dihydroxypyrimidine*

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A Comparative Spectroscopic Analysis of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic data for pyrimidine and its biologically significant derivatives: cytosine, thymine, and uracil. The presented experimental data, summarized in clear tabular format, offers a practical reference for the identification, characterization, and structural elucidation of pyrimidine-based compounds, which are fundamental to various biological processes and drug development endeavors.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for pyrimidine, cytosine, thymine, and uracil, providing a clear comparison of their characteristic spectral features.

UV-Vis Spectroscopic Data

UV-Vis spectroscopy reveals information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λ_{max}) is influenced by the molecular structure and the pH of the solvent.

Compound	λ_{max} at pH 7 (nm)
Pyrimidine	243
Cytosine	267
Uracil	259
Thymine	265

Infrared (IR) Spectroscopic Data

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Compound	Key IR Absorptions (cm ⁻¹)	Functional Group Assignments
Pyrimidine	1550-1600	Aromatic C=C and C=N stretching[1]
Cytosine	3300-3500, 1650-1700, 1450-1600, 1200-1350	NH ₂ stretching, C=O stretching, Aromatic ring vibrations, C-N stretching[1]
Uracil	3200-3400, 1700-1720, 1500-1600	N-H stretching, C=O stretching, C=C and C=N ring vibrations[1]
Thymine	3200-3400, 1700-1720, 2850-2950, 1500-1600	N-H stretching, C=O stretching, C-H stretching (methyl), C=C and C=N ring vibrations

¹H NMR Spectral Data

¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of protons within a molecule. Chemical shifts (δ) are reported in parts per million (ppm).

Compound	Proton	Chemical Shift (δ , ppm) in CDCl_3
Pyrimidine	H-2	9.26[2]
H-4, H-6	8.78[2]	
H-5	7.36[2]	
Cytosine	H-5	~5.8
H-6	~7.5	
NH ₂	~7.1	
Uracil	H-5	~5.7
H-6	~7.6	
NH	~11.1	
Thymine	H-6	~7.4
CH ₃	~1.8	
NH	~11.0	

¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Compound	Carbon	Chemical Shift (δ , ppm)
Pyrimidine	C-2	157.4
C-4, C-6		156.9
C-5	121.7	
Cytosine	C-2	~157
C-4		~166
C-5	~97	
C-6		~141
Uracil	C-2	~152
C-4		~165
C-5	~102	
C-6		~142
Thymine	C-2	~152
C-4		~165
C-5	~111	
C-6		~137
CH ₃		~12

Mass Spectrometry Data

Mass spectrometry determines the mass-to-charge ratio (m/z) of a molecule, providing its molecular weight and fragmentation patterns.

Compound	Molecular Weight (g/mol)	Key Fragmentation Pathways
Pyrimidine	80.09	Fragmentation involves the loss of HCN and C ₂ H ₂ .
Cytosine	111.10	Characteristic fragments arise from the loss of HNCO and CO.
Uracil	112.09	Fragmentation is characterized by the loss of HNCO and CO. [3]
Thymine	126.12	Fragmentation involves the loss of HNCO, CO, and a methyl radical.

Experimental Protocols

The following are general methodologies for the key spectroscopic techniques cited.

UV-Vis Spectroscopy

- Sample Preparation: Samples are dissolved in a UV-transparent solvent, typically ethanol, methanol, or water, to a concentration of approximately 10^{-4} to 10^{-5} M. For pH-dependent studies, buffered solutions are used.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A quartz cuvette with a 1 cm path length is filled with the sample solution, and a matching cuvette is filled with the solvent to serve as a reference.
- Data Acquisition: The spectrum is scanned over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λ_{max}) is recorded.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: Solid samples are typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin,

transparent disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

- Instrumentation: An FTIR spectrometer is used to acquire the spectrum.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} . The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

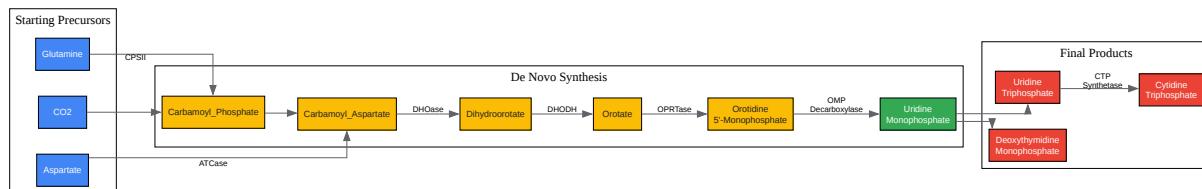
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-1.0 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , D_2O). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- Data Acquisition: For ^1H NMR, the spectral width is typically 0-15 ppm. For ^{13}C NMR, the spectral width is typically 0-220 ppm. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

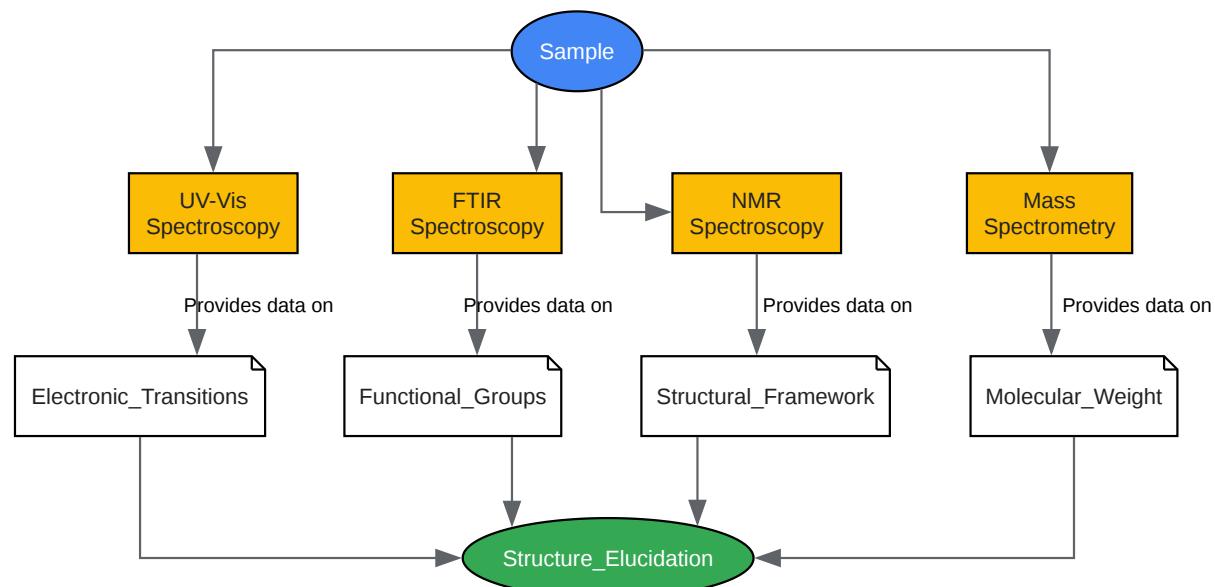
Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the study of pyrimidine derivatives.



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Caption: De Novo Pyrimidine Biosynthesis Pathway.



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Caption: General Experimental Workflow for Spectroscopic Analysis.

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